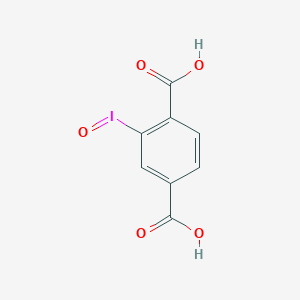

![molecular formula C12H14N2OS B2568556 N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine CAS No. 684217-25-2](/img/structure/B2568556.png)

N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine” is a chemical compound that belongs to the class of organic compounds known as benzothiazoles . The IUPAC name of this compound is "N-((tetrahydrofuran-2-yl)methyl)-6-(trifluoromethoxy)benzo[d]thiazol-2-amine" . It has a molecular weight of 318.32 .

Synthesis Analysis

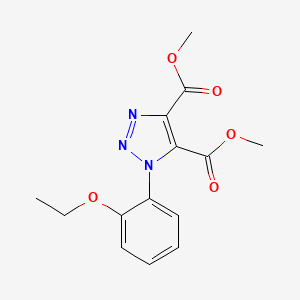

The synthesis of benzothiazole derivatives, which includes “N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The thiazole ring in “N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine” is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Physical And Chemical Properties Analysis

“N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine” is a solid compound . The InChI Code of this compound is "1S/C13H13F3N2O2S/c14-13(15,16)20-8-3-4-10-11(6-8)21-12(18-10)17-7-9-2-1-5-19-9/h3-4,6,9H,1-2,5,7H2,(H,17,18)" .Scientific Research Applications

- Researchers have investigated the analgesic and anti-inflammatory effects of this compound. While specific studies are limited, it has shown promise in preclinical models . Further research is needed to understand its mechanisms and potential therapeutic applications.

- In a study by Gulsory and Guzeldemirci, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized. Among them, a derivative of our compound demonstrated potent cytotoxic effects against prostate cancer cells .

- Although weak, this compound has been evaluated for its COX-1 inhibitory activity. Compared to the selective COX-1 inhibitor (indomethacin) and the non-selective COX inhibitor (diclofenac), it exhibited moderate inhibitory effects .

- Researchers have developed eco-friendly synthetic methods for this compound. The reactions were carried out using sodium hydride in anhydrous DMF as the solvent .

Analgesic and Anti-Inflammatory Properties

Antitumor and Cytotoxic Activity

COX-1 Inhibition

Eco-Friendly Synthesis

Mechanism of Action

Target of Action

Benzothiazoles are a class of heterocyclic aromatic compounds that have been studied for their potential biological activities. They have been found to interact with a variety of targets, including enzymes, receptors, and ion channels, depending on their specific chemical structure .

Mode of Action

The mode of action of benzothiazoles can vary widely depending on their specific chemical structure and the target they interact with. Some benzothiazoles have been found to inhibit enzymes, while others may act as agonists or antagonists at various receptors .

Biochemical Pathways

Benzothiazoles can affect a variety of biochemical pathways depending on their specific targets. For example, some benzothiazoles have been found to inhibit the enzyme tyrosinase, which is involved in the production of melanin, while others have been found to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins .

Pharmacokinetics

The pharmacokinetic properties of benzothiazoles, including their absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their specific chemical structure. Some benzothiazoles may be well absorbed and widely distributed throughout the body, while others may be poorly absorbed or rapidly metabolized and excreted .

Result of Action

The molecular and cellular effects of benzothiazoles can vary widely depending on their specific targets and mode of action. Some benzothiazoles may inhibit the production of certain molecules, while others may increase the activity of certain receptors or ion channels .

Action Environment

The action, efficacy, and stability of benzothiazoles can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. Some benzothiazoles may be more stable and effective in certain environments than others .

properties

IUPAC Name |

N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-2-6-11-10(5-1)14-12(16-11)13-8-9-4-3-7-15-9/h1-2,5-6,9H,3-4,7-8H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBYZZQOXZMQOCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24828115 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-12-(4-fluorobenzenesulfonyl)-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2568473.png)

![tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride](/img/structure/B2568474.png)

![3-butyl-4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2568476.png)

![6-methyl-4-oxo-N-(thiazol-2-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2568484.png)

![N-(1,3-benzodioxol-5-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2568485.png)

![2-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2568491.png)